molecular formula C20H16N2O4 B5725373 1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyphenyl)urea

1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyphenyl)urea

Cat. No.: B5725373
M. Wt: 348.4 g/mol
InChI Key: SUCPHTSQDHZEGV-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyphenyl)urea is an organic compound that features a benzodioxole ring and a phenoxyphenyl group connected through a urea linkage

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-phenoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-20(22-15-8-11-18-19(12-15)25-13-24-18)21-14-6-9-17(10-7-14)26-16-4-2-1-3-5-16/h1-12H,13H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCPHTSQDHZEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyphenyl)urea typically involves the reaction of 1,3-benzodioxole-5-amine with 4-phenoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, or catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyphenyl)urea depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-3-phenylurea
  • 1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)urea
  • 1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)urea

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyphenyl)urea is unique due to the presence of both the benzodioxole and phenoxyphenyl groups, which can impart specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

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